molecular formula C6H6N4 B1650187 5-Azido-2-methylpyridine CAS No. 114627-66-6

5-Azido-2-methylpyridine

Cat. No.: B1650187
CAS No.: 114627-66-6
M. Wt: 134.14
InChI Key: HACNCSXWNOMYDX-UHFFFAOYSA-N
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Description

5-Azido-2-methylpyridine is a heterocyclic compound that contains an azide group and a methyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of 2-methylpyridine followed by azidation using sodium azide as a precursor of the azide ion . This two-step reaction involves the formation of a diazonium salt, which is then converted to the azide compound.

Industrial Production Methods

Industrial production methods for 5-Azido-2-methylpyridine are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Azido-2-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Sodium Azide: Used for the azidation step in the synthesis.

    Alkynes: Used in cycloaddition reactions to form triazoles.

    Reducing Agents: Such as hydrogen gas or lithium aluminum hydride for the reduction of the azide group.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from the reduction of the azide group.

Scientific Research Applications

5-Azido-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Azido-2-methylpyridine primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often used in bioorthogonal chemistry, where the azide group reacts specifically with alkynes without interfering with other biological processes .

Comparison with Similar Compounds

Similar Compounds

    5-Azido-2-methylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    5-Azido-2-methylpyrazine: Contains a pyrazine ring.

    5-Azido-2-methylthiazole: Contains a thiazole ring.

Uniqueness

5-Azido-2-methylpyridine is unique due to its specific reactivity and the presence of both an azide group and a methyl group on the pyridine ring. This combination allows for versatile chemical transformations and applications in various fields .

Properties

IUPAC Name

5-azido-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-3-6(4-8-5)9-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACNCSXWNOMYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719666
Record name 5-Azido-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114627-66-6
Record name 5-Azido-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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